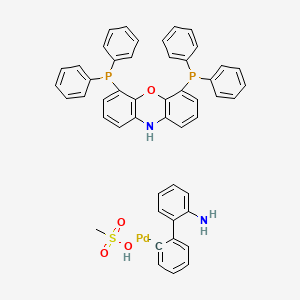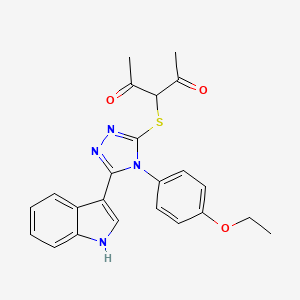![molecular formula C22H25NO3 B2797264 2-(3,4-Dimethoxyphenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone CAS No. 2380060-61-5](/img/structure/B2797264.png)
2-(3,4-Dimethoxyphenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DPEN, and it is classified as a spirocyclic ketone. DPEN has been shown to possess a unique chemical structure that makes it a promising candidate for various research applications.
科学研究应用
DPEN has been shown to possess several potential applications in scientific research. One of the most promising applications of DPEN is in the field of medicinal chemistry. DPEN has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. DPEN has also been shown to possess antitumor activity, making it a potential candidate for the development of new anticancer drugs.
作用机制
The mechanism of action of DPEN is not fully understood. However, it has been suggested that DPEN exerts its pharmacological effects by binding to specific receptors in the body. DPEN has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain and inflammation. DPEN has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
DPEN has been shown to possess several biochemical and physiological effects. DPEN has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. DPEN has also been shown to possess antitumor activity, making it a potential candidate for the development of new anticancer drugs. In addition, DPEN has been shown to possess significant antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various oxidative stress-related diseases.
实验室实验的优点和局限性
DPEN possesses several advantages for lab experiments. DPEN is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. DPEN is also relatively stable, making it suitable for long-term storage. However, DPEN also possesses several limitations for lab experiments. DPEN is a relatively new compound, and its pharmacological properties are not fully understood. In addition, DPEN is a highly potent compound, and its effects on the body may be difficult to study in vivo.
未来方向
There are several future directions for research on DPEN. One potential direction is the development of new drugs for the treatment of various inflammatory diseases. DPEN has been shown to possess significant anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Another potential direction is the development of new anticancer drugs. DPEN has been shown to possess antitumor activity, making it a potential candidate for the development of new drugs for the treatment of various types of cancer. Finally, further research is needed to fully understand the mechanism of action of DPEN and its effects on the body.
合成方法
The synthesis of DPEN can be achieved through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2,6-dimethoxyphenol with 1,3-dibromopropane to produce the intermediate compound, 2-(3,4-dimethoxyphenyl)propan-1-ol. This intermediate is then reacted with 2-azaspiro[3.3]heptane and trifluoroacetic anhydride to produce DPEN. The overall yield of this synthesis method is around 40%.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-25-19-9-8-16(10-20(19)26-2)11-21(24)23-14-22(15-23)12-18(13-22)17-6-4-3-5-7-17/h3-10,18H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMHAYPWXGAXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-benzyl-2-isopropyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2797191.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2797193.png)
![1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2797195.png)
![Ethyl 4-[[2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2797197.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2797201.png)
![Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2797203.png)